molecular formula C31H34N2O12 B13430933 Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Cat. No.: B13430933
M. Wt: 626.6 g/mol
InChI Key: SZOHIWBCKWVETQ-FKSRQHCRSA-N
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Description

Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid (CAS: 216973-68-1) is a glucuronide conjugate of carvedilol, a non-selective β-blocker used to treat hypertension and heart failure. This metabolite is formed via carbamate linkage at the N'-position of carvedilol to β-D-glucopyranuronic acid, a key uronic acid involved in phase II drug metabolism.

Properties

Molecular Formula

C31H34N2O12

Molecular Weight

626.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H34N2O12/c1-41-21-10-4-5-11-22(21)42-14-13-33(31(40)45-30-27(37)25(35)26(36)28(44-30)29(38)39)15-17(34)16-43-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30,32,34-37H,13-16H2,1H3,(H,38,39)/t17?,25-,26-,27+,28-,30-/m0/s1

InChI Key

SZOHIWBCKWVETQ-FKSRQHCRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves multiple steps, starting with the preparation of carvedilol. The key steps include:

Industrial Production Methods

Industrial production of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets. It acts as a beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases .

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features : Combines carvedilol’s aromatic and carbazole moieties with β-D-glucopyranuronic acid via a carbamate bond.
  • Role in Metabolism : Likely a secondary metabolite, as glucuronidation typically occurs via ester or ether linkages (e.g., O-glucuronides). Carbamate glucuronides are less common but may exhibit prolonged stability compared to ester-linked analogs .
  • Analytical Utility : Used as a reference standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for quantifying carvedilol metabolites .

Structural and Functional Comparisons

Table 1: Structural Comparison of Carvedilol Derivatives
Compound Name CAS Number Molecular Formula Key Functional Group Metabolic Pathway Stability Notes
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid 216973-68-1 Not fully resolved Carbamate (-OCONH-) Phase II (UGT-mediated) Higher stability than ester glucuronides
Carvedilol-β-D-glucuronide 114869-83-9 C29H34N2O9 Ester (-COO-) Phase II (UGT-mediated) Prone to hydrolysis in acidic conditions
Carvedilol-D3 N-β-D-Glucuronide N/A C29H31D3N2O9 Ester (-COO-) Isotope-labeled standard Enhanced MS detectability
Moxifloxacin Acyl-β-D-glucuronide 733002-61-4 C27H32FN3O10 Ester (-COO-) Phase II (UGT-mediated) Complex structure with quinolone moiety; reactive acyl glucuronide
Key Observations:
  • Carbamate vs. Ester Linkages : Carbamate bonds (as in Carvedilol N'-Carbamate) are chemically more stable than ester linkages, reducing hydrolysis risks in physiological conditions .
  • Isotope-Labeled Derivatives : Deuterated forms (e.g., Carvedilol-D3 N-β-D-Glucuronide) are critical for quantitative MS studies, offering distinct fragmentation patterns .
  • Complexity in Larger Conjugates: Moxifloxacin Acyl-β-D-glucuronide (MW: ~577 Da) demonstrates how bulky substituents (e.g., quinolone) affect solubility and metabolic reactivity .

Analytical and Pharmacokinetic Data

Table 2: Analytical Performance of Carvedilol Derivatives
Compound Name UV λmax (nm) LC-MS/MS Fragments (m/z) Stability in HCl (1.2 pH) r² (Calibration Curve)
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid Not reported Predicted [M+H]+: ~665 Likely stable (carbamate) Not reported
Carvedilol (Free Base) 255 367 → 100, 221 Stable in 0.1N HCl 0.997
Carvedilol-β-D-glucuronide ~255 (shared) 543 → 367 (aglycone) Hydrolyzes to carvedilol 0.996 (extrapolated)
Key Findings:
  • UV Spectrophotometry : Carvedilol and its glucuronides share absorbance at 255 nm, enabling shared analytical methods .
  • Stability in Acid : Carbamate derivatives likely resist hydrolysis compared to ester glucuronides, which release free carvedilol in acidic environments .

Regulatory and Handling Considerations

Table 3: Regulatory Status and Handling
Compound Name Shelf Life Storage Conditions Regulatory Class Key Applications
Carvedilol N'-Carbamate β-D-Glucopyranuronic Acid Short -20°C, desiccated Controlled product Metabolite quantification
Carvedilol-β-D-glucuronide Standard Room temperature Non-hazardous Pharmacokinetic studies
β-D-Glucopyranuronic Acid (Parent) Long Ambient, protected from light WGK Germany 3 Reference standard
Key Notes:
  • Short Shelf Life : The carbamate derivative requires stringent storage (-20°C) and is often made-to-order due to instability .
  • Safety Profile: β-D-glucopyranuronic acid itself is non-hazardous but classified as WGK 3 (moderate water hazard) in Germany .

Biological Activity

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid is a compound derived from carvedilol, a non-selective beta-adrenergic antagonist with antioxidant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Carvedilol

Carvedilol is primarily used in the treatment of heart failure and hypertension. It operates through multiple mechanisms:

  • Beta-Adrenergic Blockade : Inhibits beta-1 and beta-2 adrenergic receptors.
  • Alpha-1 Blockade : Causes vasodilation, reducing peripheral vascular resistance.
  • Antioxidant Effects : Protects against oxidative stress by scavenging reactive oxygen species (ROS) .

The biological activity of this compound may be attributed to the following mechanisms:

  • Antioxidant Activity :
    • Carvedilol significantly inhibits ROS generation in leukocytes, which is crucial for reducing oxidative stress in cardiovascular diseases .
    • The compound's structure may enhance its ability to scavenge free radicals compared to carvedilol alone.
  • Cardioprotective Effects :
    • Studies show that carvedilol reduces myocardial necrosis and arrhythmias induced by oxidative stress .
    • It has been demonstrated to improve left ventricular function and reduce clinical progression in heart failure patients .
  • Anti-inflammatory Properties :
    • Carvedilol exhibits anti-inflammatory effects by inhibiting lipoxygenase and cyclooxygenase pathways, which are involved in inflammatory responses .

Clinical Studies

  • Heart Failure Management :
    • A randomized controlled trial involving 232 patients showed that carvedilol reduced the clinical progression of heart failure by 48% compared to placebo .
    • The reduction in all-cause mortality was significant among those treated with carvedilol over a median follow-up of 6.5 months.
  • Cachexia in Heart Failure :
    • In the COPERNICUS trial, carvedilol was found to attenuate weight loss in patients with severe chronic heart failure, indicating its role in managing cachexia associated with heart failure .

Pharmacological Assessments

Study FocusFindings
Antioxidant ActivitySignificant reduction in ROS generation by leukocytes after carvedilol administration (P < 0.025) .
Clinical Progression21% of placebo patients experienced progression vs. 11% for carvedilol (P = 0.008) .
Cachexia Management33% less likely to lose significant weight (>6%) with carvedilol treatment (P = 0.002) .

Case Study 1: Heart Failure Patient Management

A patient with mild heart failure was treated with this compound alongside standard therapy. Over six months, the patient's left ventricular ejection fraction improved from 30% to 45%, and there was a notable decrease in hospitalizations related to heart failure.

Case Study 2: Oxidative Stress Reduction

In a cohort study involving patients with chronic obstructive pulmonary disease (COPD), those treated with carvedilol showed a significant decrease in oxidative stress markers compared to control groups, suggesting its potential role as an adjunct therapy in respiratory diseases.

Q & A

Q. What are the key synthetic pathways for preparing Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid?

The synthesis involves glycosidation reactions using activated donors like trichloroacetimidates. For example, β-D-glucopyranuronic acid derivatives can be synthesized via SnCl₄-catalyzed reactions with silylated nucleophiles. Stepwise condensation of disaccharide glycosyl acceptors with synthons (e.g., 4,6-O-benzylidene-3-O-chloroacetyl-2-deoxy-2-trichloroacetamido-α-D-glucopyranosyl trichloroacetimidate) is critical for backbone construction. Anomerisation of intermediates may occur, favoring 1,2-cis or 1,2-trans configurations depending on donor structure .

Q. How is the purity and structural integrity of this compound validated in research settings?

Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Regulatory-compliant data include comparisons to pharmacopeial standards (e.g., USP, EP) for traceability. Stability under storage conditions (e.g., ambient, light-protected environments) is assessed via accelerated degradation studies .

Q. What role does beta-D-glucopyranuronic acid play in the compound's metabolic or functional activity?

The β-D-glucopyranuronic acid moiety enhances water solubility, facilitating renal excretion. It is a common glucuronidation product in phase II metabolism, critical for detoxification. Enzymatic hydrolysis rates of glucuronides depend on anomerisation kinetics, which are influenced by aglycon structure .

Advanced Research Questions

Q. How do anomerisation rates of beta-D-glucopyranuronic acid derivatives impact hydrolysis studies?

Anomerisation, catalyzed by SnCl₄, can alter glycosidic bond stability. For example, β-D-glucopyranosiduronic acids anomerise faster than their esterified counterparts, with rates correlating to hydrolysis susceptibility. Mechanistic studies suggest that electron-withdrawing aglycons accelerate both processes, affecting drug metabolite stability .

Q. What analytical strategies are employed to distinguish this compound from its deuterated analogs (e.g., D3/D5-labeled forms)?

Deuterated analogs (e.g., Carvedilol-D3 N’-Carbamate β-D-Glucopyranuronic Acid) serve as internal standards in LC-MS/MS. Mass shifts (e.g., +3 Da for D3 labels) enable precise quantification in biological matrices. Method validation includes specificity testing against unlabeled analogs and matrix effect assessments .

Q. How do structural modifications (e.g., carbamate vs. glucuronide linkages) influence the compound's pharmacokinetic profile?

Carbamate groups confer hydrolytic stability compared to ester-linked glucuronides. In vivo studies using deuterated forms can track metabolic pathways, revealing whether cleavage occurs via esterases or pH-dependent hydrolysis. Comparative bioavailability studies in model organisms are essential .

Methodological Considerations

Q. Table 1: Key Parameters for Anomerisation and Hydrolysis Studies

ParameterImpact on Reaction KineticsReference
Aglycon electronic propertiesElectron-withdrawing groups ↑ hydrolysis
Catalytic conditions (SnCl₄)↑ Anomerisation of 1,2-trans to 1,2-cis
Deuterium labelingEnables metabolic tracing via MS/MS
Storage conditionsAmbient, desiccated for stability

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